molecular formula C19H23NO B1392251 5-(4-Hexylbenzoyl)-2-methylpyridine CAS No. 1187171-04-5

5-(4-Hexylbenzoyl)-2-methylpyridine

Cat. No.: B1392251
CAS No.: 1187171-04-5
M. Wt: 281.4 g/mol
InChI Key: YVKGPRMYWYDGBR-UHFFFAOYSA-N
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Description

5-(4-Hexylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 4-hexylbenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hexylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-hexylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2-methylpyridine+4-hexylbenzoyl chlorideAlCl3This compound\text{2-methylpyridine} + \text{4-hexylbenzoyl chloride} \xrightarrow{\text{AlCl3}} \text{this compound} 2-methylpyridine+4-hexylbenzoyl chlorideAlCl3​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group in the 4-hexylbenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic substitution reactions on the pyridine ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Hexylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of organic semiconductors and liquid crystals.

    Pharmaceuticals: Investigated for its potential biological activity and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Hexylbenzoyl)-2-methylpyridine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the pyridine ring and the benzoyl group, affecting its behavior in electronic devices. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their function.

Comparison with Similar Compounds

  • 4-Hexylbenzoyl chloride
  • 2-Methylpyridine
  • 4-Heptylbenzoyl chloride
  • 4-Butylbenzoyl chloride

Comparison: 5-(4-Hexylbenzoyl)-2-methylpyridine is unique due to the presence of both a 4-hexylbenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications where similar compounds may not be as effective.

Properties

IUPAC Name

(4-hexylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-12-17(13-10-16)19(21)18-11-8-15(2)20-14-18/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKGPRMYWYDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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